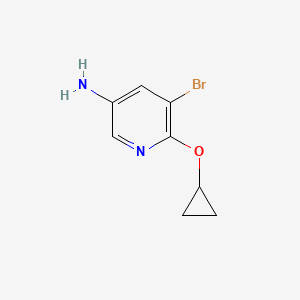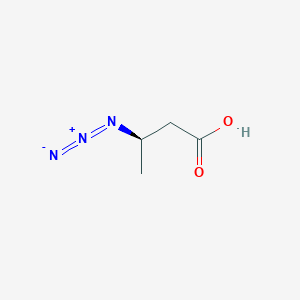
(3R)-3-azidobutanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-azidobutanoic acid is an organic compound characterized by the presence of an azido group (-N₃) attached to the third carbon of a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-azidobutanoic acid typically involves the introduction of the azido group into a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated butanoic acid derivative reacts with sodium azide (NaN₃) under appropriate conditions. The reaction can be represented as follows:
R-CH(Br)-COOH+NaN3→R-CH(N3)-COOH+NaBr
Industrial Production Methods
Industrial production of (3R)-3-azidobutanoic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-azidobutanoic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN₃) for nucleophilic substitution.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: (3R)-3-aminobutanoic acid.
Cycloaddition: Triazole derivatives.
Aplicaciones Científicas De Investigación
(3R)-3-azidobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various azido-containing compounds.
Biology: Employed in bioconjugation techniques, where the azido group can be used to attach biomolecules through click chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3R)-3-azidobutanoic acid depends on the specific reactions it undergoes. For example, in bioconjugation, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for attaching molecules in a controlled manner.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-aminobutanoic acid: Similar structure but with an amine group instead of an azido group.
(3R)-3-hydroxybutanoic acid: Contains a hydroxyl group instead of an azido group.
Uniqueness
(3R)-3-azidobutanoic acid is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. The azido group can participate in a variety of reactions, making it a valuable functional group for creating complex molecules and materials.
Propiedades
Fórmula molecular |
C4H7N3O2 |
|---|---|
Peso molecular |
129.12 g/mol |
Nombre IUPAC |
(3R)-3-azidobutanoic acid |
InChI |
InChI=1S/C4H7N3O2/c1-3(6-7-5)2-4(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m1/s1 |
Clave InChI |
WOYHANJHXJPFIW-GSVOUGTGSA-N |
SMILES isomérico |
C[C@H](CC(=O)O)N=[N+]=[N-] |
SMILES canónico |
CC(CC(=O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



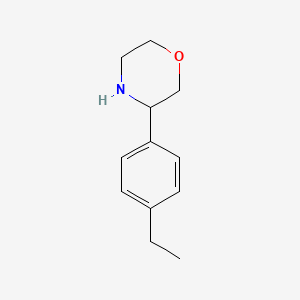
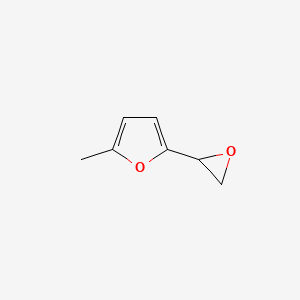

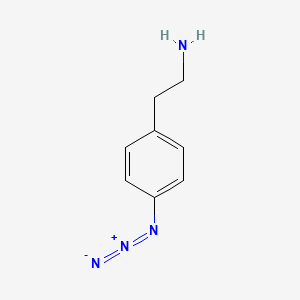

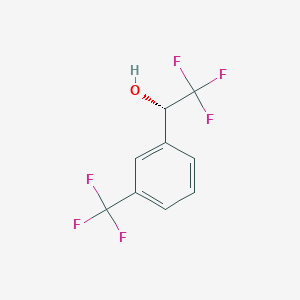
![1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B15310348.png)

![3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B15310351.png)
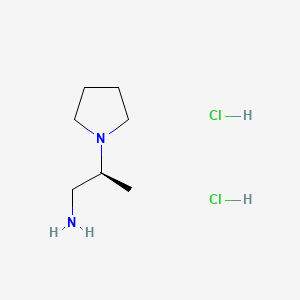
![Methyl[2-(pyridin-2-yl)propan-2-yl]amine](/img/structure/B15310358.png)

